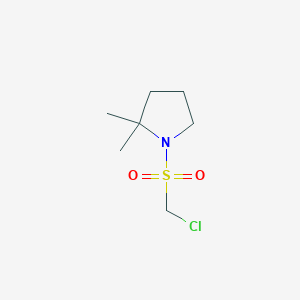
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反应分析
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrrolidines with various functional groups depending on the nucleophile used.
- Sulfone derivatives with enhanced stability and reactivity.
- Reduced pyrrolidine derivatives with potential applications in organic synthesis.
科学研究应用
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways may include interactions with enzymes, receptors, or other biomolecules, depending on the specific application.
相似化合物的比较
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the two methyl groups, resulting in different steric and electronic properties.
2,2-Dimethylpyrrolidine: Lacks the chloromethylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylsulfonylbenzene: Features a benzene ring instead of a pyrrolidine ring, leading to different chemical behavior and applications.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is unique due to the combination of the pyrrolidine ring, chloromethylsulfonyl group, and two methyl groups. This combination imparts specific reactivity and stability, making it valuable for various synthetic and research applications.
生物活性
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloromethyl group and a pyrrolidine ring, may exhibit various pharmacological effects, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies on other sulfonamide derivatives have reported effectiveness against gram-positive bacteria and mycobacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Activity Against | MIC (µg/ml) | Reference |
|---|---|---|---|
| 1-((Chloromethyl)sulfonyl)-... | Staphylococcus aureus | 12.5 | |
| RCB16003 | Yellow Fever Virus | EC50: 3.2 | |
| 4-Chlorocinnamanilides | Various Mycobacterial Strains | <10 |
Study 1: Antiviral Properties
A recent study explored the antiviral properties of sulfonamide derivatives, including those structurally related to this compound. The compound RCB16003 demonstrated low micromolar potency against Yellow Fever Virus (YFV), suggesting that similar compounds could be effective in inhibiting viral replication.
Key Findings:
- EC50 for RCB16003 was found to be 3.2 µM , indicating its potential as a lead compound for further development against YFV.
- The compound showed selectivity for YFV over other flaviviruses, with minimal cytotoxicity observed at higher concentrations (CC50: 24 µM) .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of sulfonamide derivatives, emphasizing the impact of structural modifications on biological activity. The introduction of halogen substituents was found to enhance antibacterial efficacy significantly.
Table 2: Structure-Activity Relationship Analysis
| Compound Structure | Modification | Activity Level |
|---|---|---|
| Sulfonamide A | No halogen | Low |
| Sulfonamide B | Chlorine at position X | Moderate |
| Sulfonamide C | Bromine at position Y | High |
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of any new compound.
Key Pharmacokinetic Parameters:
- Half-life (T1/2) : Approximately 3.4 hours in mouse models.
- Cmax : Achieved peak concentration of 1190 ng/mL , indicating good bioavailability .
These findings suggest that modifications to the pyrrolidine structure can lead to improved pharmacological profiles.
属性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
1-(chloromethylsulfonyl)-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(7)12(10,11)6-8/h3-6H2,1-2H3 |
InChI 键 |
LAPFIHKEEMZGCE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN1S(=O)(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















